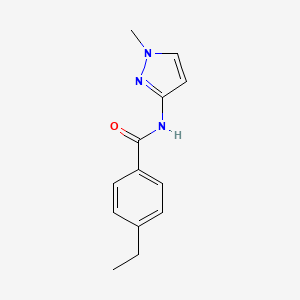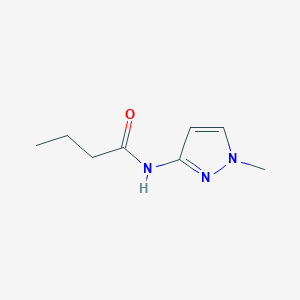![molecular formula C12H10F3N3O B7459063 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459063.png)
1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized through a specific method and has been found to have certain biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes such as topoisomerase II and induce DNA damage, leading to the inhibition of cancer cell growth. In addition, this compound has been found to enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide has been found to have certain biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their growth. In addition, this compound has been found to enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide in lab experiments is its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new anti-cancer drugs.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can induce DNA damage, which can lead to cell death. Therefore, careful consideration must be taken when using this compound in lab experiments.
Orientations Futures
There are several future directions for the research of 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide. One area of research is in the development of new anti-cancer drugs. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new anti-cancer drugs.
Another area of research is in the development of new drugs for the treatment of anxiety and sleep disorders. Studies have shown that this compound can enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sleep. Therefore, this compound may be a potential candidate for the development of new drugs for the treatment of anxiety and sleep disorders.
In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. This will help in the development of safer and more effective drugs based on this compound.
Conclusion:
In conclusion, 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide is a chemical compound that has potential applications in various fields of scientific research. This compound has been synthesized through a specific method and has been found to have certain biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new anti-cancer drugs. In addition, this compound has been found to enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sleep. Therefore, this compound may be a potential candidate for the development of new drugs for the treatment of anxiety and sleep disorders. Further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide involves the reaction of 4-fluorobenzylamine with 1,1-difluoro-2-chloroethane in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-amino-1H-pyrazole-4-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product.
Applications De Recherche Scientifique
1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide has been found to have potential applications in various fields of scientific research. One of the major areas of research is in the field of medicinal chemistry, where this compound has been studied for its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new anti-cancer drugs.
Another area of research is in the field of neuroscience, where this compound has been studied for its potential as a modulator of the GABA-A receptor. Studies have shown that this compound can enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sleep. This makes it a potential candidate for the development of new drugs for the treatment of anxiety and sleep disorders.
Propriétés
IUPAC Name |
1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c13-9-3-1-8(2-4-9)7-16-11(19)10-5-6-18(17-10)12(14)15/h1-6,12H,7H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUCCGXVOAIBBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NN(C=C2)C(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459028.png)
![Methyl 2-[[5-(piperidin-1-ylmethyl)furan-2-carbonyl]amino]acetate](/img/structure/B7459035.png)







